N-[3-(morpholin-4-ylmethyl)phenyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide
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Overview
Description
N~1~-[3-(MORPHOLINOMETHYL)PHENYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE is a complex organic compound that features a morpholinomethyl group and a tetrafluoropropoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(MORPHOLINOMETHYL)PHENYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 3-(morpholinomethyl)phenylboronic acid, which can then be coupled with a suitable benzamide derivative using Suzuki–Miyaura coupling . The reaction conditions for this coupling usually involve a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(MORPHOLINOMETHYL)PHENYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The morpholinomethyl group can be oxidized to form corresponding N-oxide derivatives.
Reduction: The benzamide core can be reduced to form amine derivatives.
Substitution: The tetrafluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the morpholinomethyl group would yield N-oxide derivatives, while reduction of the benzamide core would produce amine derivatives.
Scientific Research Applications
N~1~-[3-(MORPHOLINOMETHYL)PHENYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N1-[3-(MORPHOLINOMETHYL)PHENYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The morpholinomethyl group can interact with various receptors or enzymes, modulating their activity. The tetrafluoropropoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N~1~-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE: Lacks the tetrafluoropropoxy group, making it less lipophilic.
N~1~-[3-(MORPHOLINOMETHYL)PHENYL]-3-METHYLBENZAMIDE: Contains a methyl group instead of the tetrafluoropropoxy group, affecting its electronic properties.
Uniqueness
N~1~-[3-(MORPHOLINOMETHYL)PHENYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE is unique due to the presence of both the morpholinomethyl and tetrafluoropropoxy groups, which confer distinct electronic and lipophilic properties
Properties
Molecular Formula |
C22H24F4N2O3 |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
N-[3-(morpholin-4-ylmethyl)phenyl]-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide |
InChI |
InChI=1S/C22H24F4N2O3/c23-21(24)22(25,26)15-31-14-17-4-1-5-18(11-17)20(29)27-19-6-2-3-16(12-19)13-28-7-9-30-10-8-28/h1-6,11-12,21H,7-10,13-15H2,(H,27,29) |
InChI Key |
LGGBSCIVPJJEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)NC(=O)C3=CC=CC(=C3)COCC(C(F)F)(F)F |
Origin of Product |
United States |
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